![molecular formula C10H12N4O B13944450 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole CAS No. 132372-76-0](/img/structure/B13944450.png)
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the tetrazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole typically involves the reaction of 2-ethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired tetrazole compound. The reaction can be summarized as follows:
- Dissolve 2-ethoxybenzyl chloride in DMF.
- Add sodium azide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-ethoxyphenyl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of certain compounds. This property makes it a valuable scaffold in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-methoxyphenyl)methyl]-2H-tetrazole
- 5-[(2-chlorophenyl)methyl]-2H-tetrazole
- 5-[(2-fluorophenyl)methyl]-2H-tetrazole
Uniqueness
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
CAS No. |
132372-76-0 |
|---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
5-[(2-ethoxyphenyl)methyl]-2H-tetrazole |
InChI |
InChI=1S/C10H12N4O/c1-2-15-9-6-4-3-5-8(9)7-10-11-13-14-12-10/h3-6H,2,7H2,1H3,(H,11,12,13,14) |
InChI Key |
WZNDMSQHCHVGFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


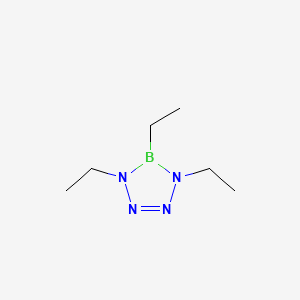
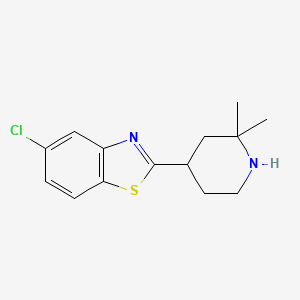
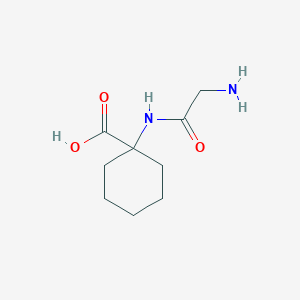
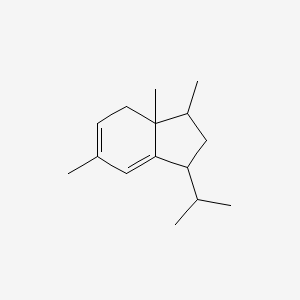
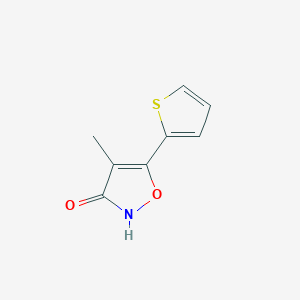

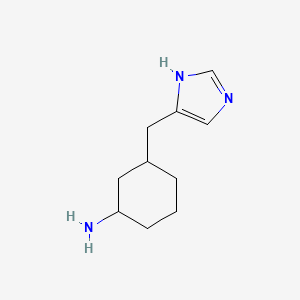
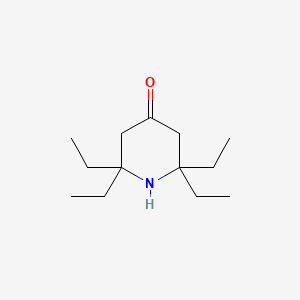
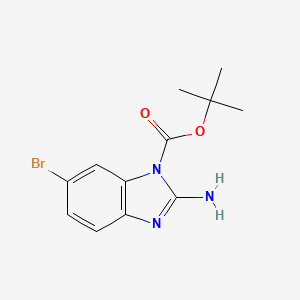
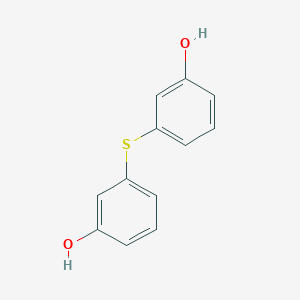


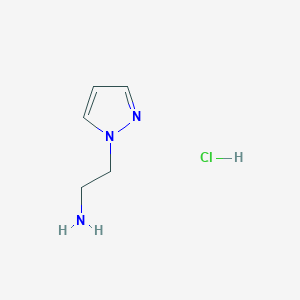
![tert-Butyl 7-formyl-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13944436.png)
